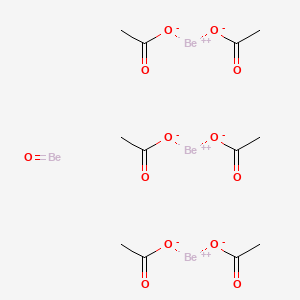
Triberyllium;oxoberyllium;hexaacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triberyllium;oxoberyllium;hexaacetate is a complex compound that combines beryllium with acetate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of triberyllium;oxoberyllium;hexaacetate typically involves the reaction of beryllium salts with acetic acid under controlled conditions. The process may include:
Dissolution of beryllium salts: Beryllium chloride or beryllium nitrate is dissolved in water or an appropriate solvent.
Addition of acetic acid: Acetic acid is added to the solution, leading to the formation of beryllium acetate complexes.
Controlled heating: The mixture is heated under reflux to promote the formation of the desired compound.
Purification: The product is purified through crystallization or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors and continuous processing techniques to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to achieve optimal results.
Analyse Chemischer Reaktionen
Types of Reactions
Triberyllium;oxoberyllium;hexaacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form beryllium oxide and other by-products.
Reduction: Reduction reactions may lead to the formation of lower oxidation state beryllium compounds.
Substitution: Acetate groups can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, phosphines.
Major Products Formed
Oxidation: Beryllium oxide (BeO).
Reduction: Beryllium hydride (BeH2).
Substitution: Various beryllium-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Triberyllium;oxoberyllium;hexaacetate has several scientific research applications, including:
Materials Science: Used in the development of advanced materials with unique thermal and mechanical properties.
Chemistry: Serves as a precursor for synthesizing other beryllium compounds.
Biology and Medicine: Investigated for potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of specialized coatings and catalysts.
Wirkmechanismus
The mechanism of action of triberyllium;oxoberyllium;hexaacetate involves its interaction with molecular targets through coordination chemistry. The acetate groups facilitate the binding of the compound to various substrates, leading to specific chemical transformations. The pathways involved may include:
Coordination with metal centers: Enhancing catalytic activity.
Interaction with biological molecules: Potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Beryllium acetate: Similar in structure but lacks the complexity of triberyllium;oxoberyllium;hexaacetate.
Beryllium oxide: A simpler oxide form with different properties.
Beryllium chloride: A halide with distinct reactivity.
Uniqueness
This compound is unique due to its combination of beryllium and acetate groups, providing a versatile platform for various chemical reactions and applications. Its ability to undergo multiple types of reactions and its potential use in diverse fields make it a compound of significant interest.
Eigenschaften
Molekularformel |
C12H18Be4O13 |
|---|---|
Molekulargewicht |
406.31 g/mol |
IUPAC-Name |
triberyllium;oxoberyllium;hexaacetate |
InChI |
InChI=1S/6C2H4O2.4Be.O/c6*1-2(3)4;;;;;/h6*1H3,(H,3,4);;;;;/q;;;;;;;3*+2;/p-6 |
InChI-Schlüssel |
VYIZJZMLYNXJHT-UHFFFAOYSA-H |
Kanonische SMILES |
[Be+2].[Be+2].[Be+2].[Be]=O.CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,3-Metheno-1H-cycloprop[cd]indene,octahydro-](/img/structure/B13823154.png)
![Methyl [(3-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B13823164.png)
![(2E)-2-{[5-(2,4-difluorophenyl)furan-2-yl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B13823166.png)
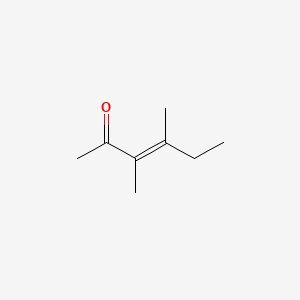
![2,3-Dibromo-7,8-dihydro-[1,4]dioxino[2,3-b]dibenzo[b,e][1,4]dioxine](/img/structure/B13823189.png)
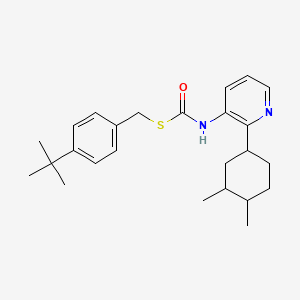
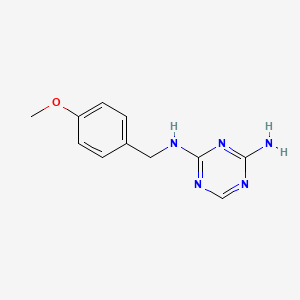
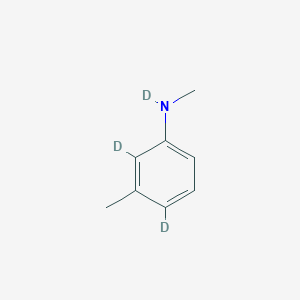
![Ethyl 2-{[(4-fluoroanilino)carbonyl]amino}-2',4-bithiophene-3-carboxylate](/img/structure/B13823225.png)
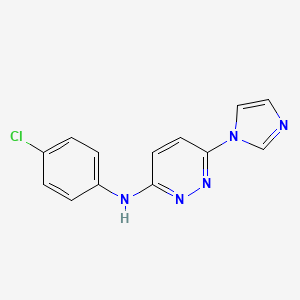
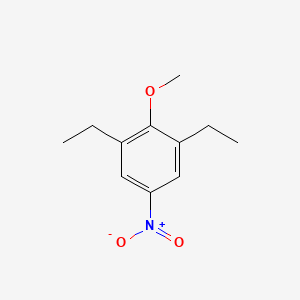

![4-[4-Amino-5-(2,6-difluoro-benzoyl)-thiazol-2-ylamino]-benzoic Acid](/img/structure/B13823235.png)

